molecular formula C15H14BrN3S B2973088 N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide CAS No. 265980-25-4; 70375-43-8

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide

Cat. No.: B2973088
CAS No.: 265980-25-4; 70375-43-8
M. Wt: 348.26
InChI Key: YJYGOWVFDGULLL-YFKNTREVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine with hydrobromic acid to form the hydrobromide salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various sulfur-containing heterocycles.

    Substitution: Derivatives with different functional groups replacing the imine group.

Scientific Research Applications

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A basic thiadiazole derivative with similar structural features.

    1,2,3-Thiadiazole: Another isomeric form of thiadiazole with different properties.

    1,2,5-Thiadiazole: Yet another isomer with unique characteristics.

Uniqueness

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYGOWVFDGULLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017393
Record name N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265980-25-4
Record name N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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